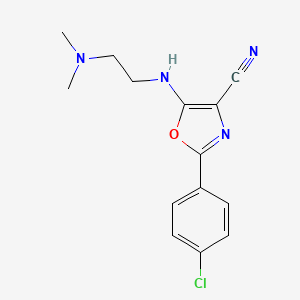
2-(4-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethylaminoethyl group, and a carbonitrile group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 4-chlorophenyl-substituted α-haloketone with an amide or nitrile under basic conditions to form the oxazole ring.
-
Introduction of the Dimethylaminoethyl Group: : The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions. For example, the oxazole intermediate can be reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various substituted derivatives of the chlorophenyl group.
科学的研究の応用
2-(4-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell survival and proliferation.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-5-(amino)oxazole-4-carbonitrile: Lacks the dimethylaminoethyl group.
2-(4-Chlorophenyl)-5-((2-(methylamino)ethyl)amino)oxazole-4-carbonitrile: Contains a methylaminoethyl group instead of a dimethylaminoethyl group.
2-(4-Chlorophenyl)-5-((2-(ethylamino)ethyl)amino)oxazole-4-carbonitrile: Contains an ethylaminoethyl group instead of a dimethylaminoethyl group.
Uniqueness
2-(4-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile is unique due to the presence of the dimethylaminoethyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C14H15ClN4O |
|---|---|
分子量 |
290.75 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-[2-(dimethylamino)ethylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)8-7-17-14-12(9-16)18-13(20-14)10-3-5-11(15)6-4-10/h3-6,17H,7-8H2,1-2H3 |
InChIキー |
WZACHRZEDRDGEE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
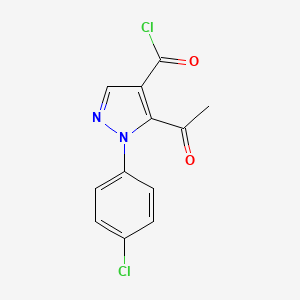
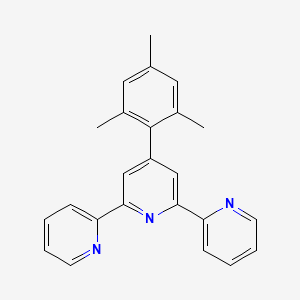
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
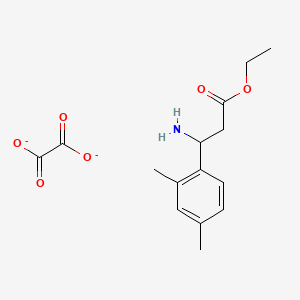
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
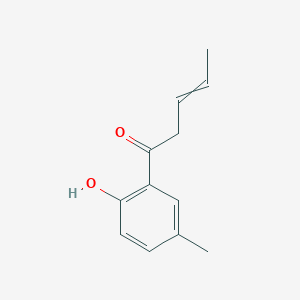
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
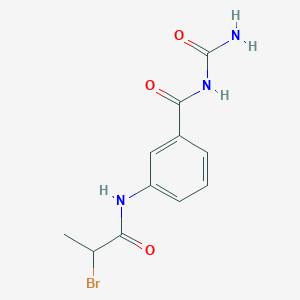
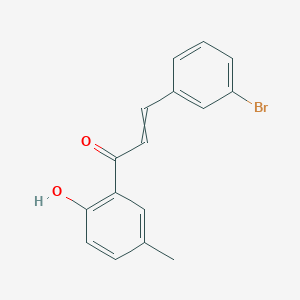
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
